Cas no 2171682-47-4 (4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid)

4-{(tert-Butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid is a specialized intermediate in organic synthesis, particularly valuable in peptide and pharmaceutical research. Its tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, enhancing synthetic flexibility. The formamido and methyl substituents at the 3-position contribute to steric and electronic modulation, making it useful for constructing structurally diverse compounds. The carboxylic acid functionality allows for further derivatization via coupling reactions. This compound is characterized by high purity and stability, making it suitable for applications requiring precise control over molecular architecture. Its well-defined reactivity profile supports its use in complex multi-step syntheses.
4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid structure
2171682-47-4 structure
Product name:4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid
CAS No:2171682-47-4
MF:C13H24N2O5
Molecular Weight:288.340064048767
CID:5965323
PubChem ID:165521337

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid
    • 4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
    • EN300-1287812
    • 2171682-47-4
    • インチ: 1S/C13H24N2O5/c1-6-9(15-11(19)20-12(2,3)4)13(5,14-8-16)7-10(17)18/h8-9H,6-7H2,1-5H3,(H,14,16)(H,15,19)(H,17,18)
    • InChIKey: UUOSYUSMBLBRNP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC(CC)C(C)(CC(=O)O)NC=O)=O

計算された属性

  • 精确分子量: 288.16852187g/mol
  • 同位素质量: 288.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 364
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 105Ų

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1287812-500mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
500mg
$1014.0 2023-10-01
Enamine
EN300-1287812-10000mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
10000mg
$4545.0 2023-10-01
Enamine
EN300-1287812-5000mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
5000mg
$3065.0 2023-10-01
Enamine
EN300-1287812-50mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
50mg
$888.0 2023-10-01
Enamine
EN300-1287812-2500mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
2500mg
$2071.0 2023-10-01
Enamine
EN300-1287812-1000mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
1000mg
$1057.0 2023-10-01
Enamine
EN300-1287812-1.0g
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
1g
$0.0 2023-06-07
Enamine
EN300-1287812-100mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
100mg
$930.0 2023-10-01
Enamine
EN300-1287812-250mg
4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid
2171682-47-4
250mg
$972.0 2023-10-01

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid 関連文献

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acidに関する追加情報

Comprehensive Overview of 4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid (CAS No. 2171682-47-4)

In the realm of synthetic organic chemistry and pharmaceutical intermediates, 4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid (CAS No. 2171682-47-4) has garnered significant attention due to its versatile applications in drug discovery and peptide synthesis. This compound, often abbreviated as Boc-protected amino acid derivative, serves as a critical building block for designing bioactive molecules. Its structural features—a tert-butoxycarbonyl (Boc) group, a formamido moiety, and a branched hexanoic acid backbone—make it invaluable for modulating solubility, stability, and target specificity in medicinal chemistry.

The growing demand for custom peptide synthesis and small-molecule APIs has propelled interest in this compound, particularly among researchers exploring protease inhibitors and neurological therapeutics. Recent trends in AI-driven drug design and high-throughput screening have further highlighted its utility, as computational models prioritize scaffolds with balanced hydrophilicity and steric properties. Notably, the Boc group in this molecule offers temporary protection for amines during multi-step syntheses, a feature frequently exploited in solid-phase peptide synthesis (SPPS) workflows.

From a synthetic perspective, CAS 2171682-47-4 exemplifies the convergence of green chemistry principles and atom economy. Modern protocols emphasize catalytic methods to install the formamido functionality, reducing reliance on hazardous reagents—a priority aligned with the pharmaceutical industry’s shift toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify its purity, given its role in GMP-compliant production.

Beyond the lab, this compound intersects with trending topics such as personalized medicine and bioconjugation strategies. Its compatibility with click chemistry reactions (e.g., azide-alkyne cycloadditions) enables the development of targeted drug delivery systems, a hotbed of innovation in oncology and immunology. Researchers also leverage its chiral center to explore enantioselective catalysis, addressing demands for optically pure intermediates.

For suppliers and distributors, optimizing the SEO visibility of 4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid requires targeting long-tail keywords such as "Boc-protected amino acid suppliers", "CAS 2171682-47-4 price", or "formamido hexanoic acid applications". Content that addresses common queries—like "How to remove Boc groups under mild conditions?" or "Stability of formamido derivatives in aqueous media"—can enhance engagement while underscoring the compound’s practical relevance.

In summary, 2171682-47-4 represents a nexus of innovation in peptide therapeutics and organocatalysis. As the scientific community prioritizes de novo molecular design and biocompatible materials, this compound’s role is poised to expand, driven by its structural adaptability and alignment with cutting-edge research paradigms.

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